molecular formula C24H18O B14535121 Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- CAS No. 62225-15-4

Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)-

Cat. No.: B14535121
CAS No.: 62225-15-4
M. Wt: 322.4 g/mol
InChI Key: LCGZQELRKNUEHB-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of indeno[2,1-b]pyrans, which are characterized by a fused ring system consisting of an indene and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes with indan-1,3-dione and dimedone in the presence of a catalyst such as CuO supported on zeolite-Y. This reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)
  • Indeno[2,1-b]pyran, 4,9-dimethyl-2-(2-naphthalenyl)
  • Indeno[2,1-b]quinoline derivatives

Uniqueness

Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)- is unique due to its specific structural features, such as the presence of the naphthalenyl group and the fused indene-pyran ring system.

Properties

CAS No.

62225-15-4

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

2,4-dimethyl-9-naphthalen-2-ylindeno[2,1-b]pyran

InChI

InChI=1S/C24H18O/c1-15-13-16(2)25-24-22(15)20-9-5-6-10-21(20)23(24)19-12-11-17-7-3-4-8-18(17)14-19/h3-14H,1-2H3

InChI Key

LCGZQELRKNUEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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